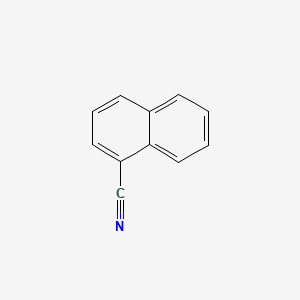

1-Naphthonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMNOKOLADGBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058940 | |

| Record name | 1-Naphthalenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-53-3, 25551-35-3 | |

| Record name | 1-Naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025551353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-naphthonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHALENECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AS1LZ61HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Naphthonitrile physical and chemical properties

An In-depth Technical Guide to 1-Naphthonitrile: Physicochemical Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound, also known as 1-cyanonaphthalene, is an aromatic organic compound featuring a naphthalene ring system substituted with a nitrile group at the C1 position.[1] This seemingly simple molecule is a cornerstone intermediate in the synthesis of a wide array of complex organic structures, finding significant utility in the development of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2][3] Its rigid aromatic framework combined with the versatile reactivity of the cyano group makes it a subject of considerable interest for researchers in both academic and industrial settings.[2][4]

This guide provides a comprehensive technical overview of this compound, moving beyond basic data to explain the causality behind its properties and reactions. It is designed for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this important chemical building block.

Molecular Structure and Identification

The molecular architecture of this compound consists of a fused bicyclic aromatic system (naphthalene) with a cyano (-C≡N) substituent.[2] This structure imparts key characteristics: the aromatic system contributes to the molecule's thermal stability and unique spectroscopic properties, while the highly polarized nitrile group is the primary center of its chemical reactivity.[2][5]

Table 1: Key Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | naphthalene-1-carbonitrile | [6] |

| CAS Number | 86-53-3 | [6][7][8] |

| Molecular Formula | C₁₁H₇N | [7][8][9] |

| Molecular Weight | 153.18 g/mol | [6][7][8] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C#N | [6] |

| InChIKey | YJMNOKOLADGBKA-UHFFFAOYSA-N | [6][7] |

| Synonyms | 1-Cyanonaphthalene, α-Naphthonitrile | [9][10] |

Physicochemical and Spectroscopic Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and use in reaction chemistry. It is a solid at room temperature with a relatively high boiling point, consistent with its molecular weight and aromatic character.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline solid or powder | [1][7] |

| Melting Point | 35 - 38 °C | [11] |

| Boiling Point | 299 °C | [12] |

| Solubility in Water | Sparingly soluble / Insoluble | [1][2][10] |

| Solubility (Organic) | Soluble in methanol, ethanol, acetone, benzene, chloroform, hexane | [1][2][10] |

Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and quality control of this compound.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N stretching vibration, typically found around 2220-2240 cm⁻¹. Other significant bands arise from C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and C=C ring stretching (around 1400-1600 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The seven protons on the naphthalene ring will appear as a complex multiplet pattern in the aromatic region (typically δ 7.4-8.2 ppm), reflecting their distinct chemical environments and spin-spin coupling.

-

¹³C NMR: The spectrum will show 11 distinct signals. The carbon of the nitrile group (C≡N) is typically observed around δ 117-120 ppm, while the aromatic carbons appear in the δ 110-150 ppm range.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) will be prominent at m/z = 153.[9]

Chemical Reactivity and Key Transformations

The chemical behavior of this compound is dominated by the reactivity of the cyano group. The significant difference in electronegativity between carbon and nitrogen polarizes the C≡N triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[5][13]

Caption: Electronic properties of the nitrile functional group.

This inherent electrophilicity is the foundation for its most important transformations: hydrolysis, reduction, and cycloaddition.

A. Hydrolysis to 1-Naphthoic Acid

The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions.[2][5][14] This is a cornerstone reaction, providing a synthetic route from an aryl halide (via the nitrile) to an aryl carboxylic acid. The reaction proceeds via a 1-naphthalenecarboxamide intermediate.[2]

This protocol is adapted from established methods for nitrile hydrolysis.[15]

-

Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound (12 g), sodium hydroxide (7.5 g), and 95% ethanol (55 mL).

-

Reaction: Heat the mixture to 160 °C in a sealed tube (or to reflux in the flask) for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, carefully dilute the reaction mixture with a significant volume of water (e.g., 200 mL).

-

Acidification: Transfer the aqueous solution to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid until the pH is ~1-2. A precipitate of 1-naphthoic acid will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water to remove inorganic salts. The crude 1-naphthoic acid can be recrystallized from aqueous ethanol to yield colorless crystals.

B. Reduction to 1-(Aminomethyl)naphthalene

Nitriles are readily reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2][14] This transformation is valuable for introducing a reactive aminomethyl group onto the naphthalene scaffold.

Caption: General workflow for the LiAlH₄ reduction of this compound.

C. Photochemical Cycloaddition Reactions

This compound participates in photochemical [2+2] cycloaddition reactions with alkenes, such as 1,2-dimethylcyclopentene.[16][17] Interestingly, these reactions can occur at both the nitrile group and the aromatic ring, proceeding through different excited singlet states. This reactivity highlights its application in photochemical investigations and the synthesis of complex polycyclic structures.[2][16][17]

Synthesis of this compound

Several methods exist for the synthesis of this compound, but the most common and reliable laboratory-scale preparation involves the nucleophilic substitution of a halogen on the naphthalene ring with a cyanide source. The reaction of α-bromonaphthalene with cuprous cyanide (CuCN) in a high-boiling solvent like pyridine is a classic and effective method.[2][18]

This protocol is based on the procedure published in Organic Syntheses.[18]

-

Setup: In a dry 200-mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, add 1-bromonaphthalene (66 g, 0.32 mol), dry powdered cuprous cyanide (35 g, 0.39 mol), and pyridine (30 mL).

-

Reaction: Heat the mixture in a sand or metal bath at 215–225 °C for 15 hours. The solution will become dark brown.

-

Workup - Complex Decomposition: While still hot (~100 °C), pour the reaction mixture into a flask containing aqueous ammonia (150 mL, sp. gr. 0.90) and water (150 mL). Add benzene (140 mL) and shake vigorously until all solid lumps have disintegrated. The ammonia forms a soluble complex with the copper salts.

-

Extraction: After cooling, add diethyl ether (100 mL) to facilitate phase separation. Filter the mixture (a fritted-glass funnel is recommended as the cuprammonium solution attacks filter paper). Separate the organic layer.

-

Washing: Wash the organic layer successively with:

-

Four 100-mL portions of dilute aqueous ammonia (until the wash is colorless).

-

Two 100-mL portions of 6 N HCl.

-

Two 100-mL portions of water.

-

Two 100-mL portions of saturated sodium chloride solution.

-

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvents by rotary evaporation. Distill the residue under reduced pressure to yield colorless this compound.

Applications in Research and Development

The versatile reactivity of this compound makes it a valuable intermediate in several high-value applications.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key building block for constructing more complex molecules with potential biological activity.[1][2][3][10] The nitrile can be converted into amines, carboxylic acids, amides, and heterocycles, which are common pharmacophores.[2][5]

-

Materials Science: Derivatives of this compound are being investigated for their photophysical properties.[2] Its rigid aromatic structure is a desirable feature for creating organic light-emitting diodes (OLEDs) and organic semiconductors.[2][4]

-

Analytical Chemistry: Due to its polarity and structure, this compound has been used as a component of the stationary phase in high-performance liquid chromatography (HPLC) for separating various organic compounds.[2] Its fluorescent properties also make it useful in certain analytical contexts.[1]

Safety and Handling

This compound is classified as toxic and an irritant. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[6]

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Fiveable. Aryl Nitriles Definition. [Link]

-

Lewis, F. D., & DeVoe, R. J. (1980). Photochemical cycloaddition of two nearly isoenergetic singlet states of this compound. Journal of Physical Chemistry, 84(18), 2328-2335. [Link]

-

Solubility of Things. 1-Cyanonaphthalene. [Link]

-

ACS Publications. Photochemical cycloaddition of two nearly isoenergetic singlet states of this compound. [Link]

-

PrepChem.com. Preparation of 1-naphthoic acid. [Link]

-

PubChemLite. This compound (C11H7N). [Link]

-

Stenutz. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6846, 1-Naphthalenecarbonitrile. [Link]

-

Cheméo. Chemical Properties of 1-Naphthalenecarbonitrile (CAS 86-53-3). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8596, 1-Naphthaleneacetonitrile. [Link]

-

Organic Syntheses. 1-Naphthoic acid, ethyl ester. [Link]

-

National Institute of Standards and Technology. 1-Naphthalenecarbonitrile in NIST Chemistry WebBook. [Link]

-

Organic Syntheses. α-NAPHTHONITRILE. [Link]

-

National Institute of Standards and Technology. 1-Naphthalenecarbonitrile. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6849, 1-Nitronaphthalene. [Link]

-

PubMed Central. Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. [Link]

-

Journal of the American Chemical Society. Reactivity of coordinated nitriles. [Link]

-

ACS Publications. Photochemical cycloaddition of two nearly isoenergetic singlet states of this compound. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Naphthalene-1-carbonitrile in Modern Chemical Synthesis. [Link]

-

Organic Syntheses. β-NAPHTHOIC ACID. [Link]

-

Wikipedia. Nitrile. [Link]

-

Journal of the American Chemical Society. The Preparation of this compound. [Link]

-

LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]

-

Organic Syntheses. α-NAPHTHOIC ACID. [Link]

-

The Journal of Organic Chemistry. Photoadditions of 1- and 2-naphthols and derivatives to acrylonitrile. Conversion of the cyclobutane adducts to cyanoethylnaphthols. [Link]

-

Semantic Scholar. 1,4-Photocycloaddition of α-Morpholinoacrylonitrile to 1-Acylnaphthalenes. [Link]

-

National Institute of Standards and Technology. 1-Naphthalenecarbonitrile. [Link]

-

ResearchGate. Reaction of 1 with NaOCl in CH3CN. [Link]

-

YouTube. Naphthalene- Reactions & Uses. [Link]

Sources

- 1. CAS 86-53-3: 1-Naphthalenecarbonitrile | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 86-53-3 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. 1-Naphthalenecarbonitrile | C11H7N | CID 6846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. 1-Naphthalenecarbonitrile [webbook.nist.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 1-Cyanonaphthalene | 86-53-3 [chemicalbook.com]

- 12. This compound [stenutz.eu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Nitrile - Wikipedia [en.wikipedia.org]

- 15. prepchem.com [prepchem.com]

- 16. scholars.northwestern.edu [scholars.northwestern.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

1-Naphthonitrile CAS number and molecular structure

An In-Depth Technical Guide to 1-Naphthonitrile: Properties, Synthesis, and Applications

Introduction

This compound, also known as 1-cyanonaphthalene, is an aromatic organic compound that serves as a pivotal intermediate in a multitude of synthetic processes. Its rigid, bicyclic structure, composed of a naphthalene ring system with a nitrile functional group, imparts unique chemical and physical properties that are leveraged across various scientific disciplines. For researchers and professionals in drug development, materials science, and organic synthesis, a comprehensive understanding of this molecule is essential for its effective application. This guide provides a detailed exploration of this compound, from its fundamental identifiers and molecular architecture to its synthesis, reactivity, and critical role as a building block for complex, high-value molecules.

Core Identifiers and Molecular Structure

Accurate identification is the cornerstone of chemical research and application. This compound is definitively identified by its Chemical Abstracts Service (CAS) Registry Number.

The molecular structure of this compound consists of a cyano group (-C≡N) attached to the first carbon (C1) position of a naphthalene ring system.[4] This arrangement dictates its reactivity and physical characteristics.

The planarity and aromaticity of the naphthalene core, combined with the strong electron-withdrawing nature of the nitrile group, make it a subject of significant interest in chemical synthesis.

Caption: Molecular structure of this compound (C₁₁H₇N).

Physicochemical Properties

The physical properties of this compound are critical for determining appropriate solvents, reaction temperatures, and purification methods. It typically appears as a white or colorless to light yellow solid or liquid, depending on purity and ambient temperature.[2]

| Property | Value | Source(s) |

| Melting Point | 35-38 °C (95-100.4 °F) | [6][7] |

| Boiling Point | 299 °C (570.2 °F) | [7][8] |

| Density | ~1.11 g/mL | [8] |

| Solubility | Soluble in methanol | [7] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [2] |

Synthesis and Mechanistic Considerations

The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability. A prevalent and high-yielding method involves the nucleophilic substitution of a halogen on the naphthalene ring with a cyanide source, a reaction often catalyzed by a copper(I) salt.

Rosenmund-von Braun Reaction

A common laboratory and industrial synthesis is the reaction of 1-bromonaphthalene with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like pyridine or DMF.[9]

Causality of Experimental Choices:

-

1-Bromonaphthalene: The bromo-substituent is a good leaving group, making it more reactive than the chloro-analogue for this type of nucleophilic aromatic substitution.

-

Copper(I) Cyanide (CuCN): Copper(I) is crucial as it facilitates the displacement of the halide. It coordinates to the halide, making the aromatic ring more susceptible to nucleophilic attack by the cyanide ion. This significantly lowers the activation energy compared to an uncatalyzed reaction.

-

Pyridine: This solvent serves a dual purpose. It is a polar solvent that can dissolve the reactants, and as a base, it can stabilize the copper intermediates formed during the reaction. Its high boiling point is suitable for the elevated temperatures required to drive the reaction to completion.[9]

Detailed Experimental Protocol: Synthesis from 1-Bromonaphthalene[11]

-

Preparation: In a dry 200-mL flask equipped with a reflux condenser and a calcium chloride tube to protect from moisture, add 66 g (0.32 mole) of 1-bromonaphthalene, 35 g (0.39 mole) of dry, powdered copper(I) cyanide, and 30 mL of pyridine.

-

Reaction: Heat the mixture in a Wood's metal bath maintained at 215–225 °C for 15 hours. The solution will become dark brown.

-

Workup: While still hot (approx. 100 °C), pour the reaction mixture into a flask containing 150 mL of concentrated ammonium hydroxide and 150 g of crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with three 100-mL portions of ether. An additional 50-100 mL of ether may be needed to facilitate layer separation.

-

Washing: Combine the ether extracts and wash them sequentially with dilute ammonium hydroxide until the aqueous layer is colorless, followed by dilute hydrochloric acid, and finally with saturated sodium chloride solution.

-

Purification: Remove the ether and benzene by distillation from a water bath. Distill the remaining residue under reduced pressure to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its versatility as a chemical intermediate. The reactive nitrile group can be transformed into a variety of other functional groups, making it a valuable starting material for more complex molecules.[4]

Pharmaceutical Synthesis

The naphthalene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[10] Its rigid structure allows for effective interactions with biological targets like enzymes and receptors.[11] this compound serves as a key building block in the synthesis of pharmaceutical agents.

-

Precursor to Naphthoic Acids and Naphthamides: The nitrile group can be hydrolyzed under acidic or basic conditions to form 1-naphthalenecarboxamide and subsequently 1-naphthoic acid.[4] These derivatives are important intermediates in the synthesis of various drugs.

-

Building Block for Heterocycles: The reactivity of the nitrile allows for its incorporation into heterocyclic ring systems, which are a cornerstone of modern medicinal chemistry.

-

Drug Discovery Scaffold: The naphthalene core is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10] As such, derivatives of this compound are frequently synthesized and screened for potential therapeutic applications.[11][12]

Material Science

The photophysical properties of the naphthalene ring system make this compound and its derivatives attractive for applications in materials science.[4]

-

Organic Light-Emitting Diodes (OLEDs): Derivatives are investigated for their potential use in the fabrication of efficient light-emitting materials.[4]

-

Organic Semiconductors: The aromatic character and rigid structure are desirable features for the development of novel organic semiconductor materials for electronic devices.[4]

Safety and Handling

This compound is classified as hazardous and requires careful handling to minimize exposure.

GHS Hazard Classification:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5]

-

Eye Damage/Irritation: Causes serious eye irritation.[5][13]

Safe Handling Protocol:

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles as described by OSHA regulations.[6] A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded.[6]

-

Handling: Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling.[6][13]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

Conclusion

This compound (CAS 86-53-3) is far more than a simple chemical compound; it is a versatile and enabling tool for scientific innovation. Its well-defined molecular structure and predictable reactivity make it an indispensable intermediate in the synthesis of a wide array of valuable products, from life-saving pharmaceuticals to next-generation electronic materials. For the research scientist and drug development professional, a thorough grasp of its properties, synthesis, and handling is crucial for unlocking its full potential in the laboratory and beyond.

References

-

NIST. 1-Naphthalenecarbonitrile. [Link]

-

Newman, M. S. (1937). The Preparation of this compound. Journal of the American Chemical Society, 59(12), 2472–2472. [Link]

-

Stenutz. This compound. [Link]

-

Cheméo. Chemical Properties of 1-Naphthalenecarbonitrile (CAS 86-53-3). [Link]

-

NIST. 1-Naphthalenecarbonitrile. [Link]

-

National Center for Biotechnology Information. 1-Naphthalenecarbonitrile. PubChem Compound Database. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Naphthalene-1-carbonitrile in Modern Chemical Synthesis. [Link]

-

Organic Syntheses. α-NAPHTHONITRILE. [Link]

-

Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-50. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 1-Naphthol in Pharmaceutical Synthesis and Development. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1-Naphthalenecarbonitrile [webbook.nist.gov]

- 4. Buy this compound | 86-53-3 [smolecule.com]

- 5. 1-Naphthalenecarbonitrile | C11H7N | CID 6846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 1-Cyanonaphthalene | 86-53-3 [chemicalbook.com]

- 8. This compound [stenutz.eu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Solubility of 1-Naphthonitrile in Organic Solvents

Abstract

Introduction to 1-Naphthonitrile: A Versatile Synthetic Building Block

This compound (CAS No. 86-53-3) is an aromatic nitrile characterized by a naphthalene ring substituted with a cyano group (-C≡N) at the alpha (or 1) position.[2] Its molecular structure, combining a large, non-polar aromatic system with a polar cyano group, results in a unique set of physicochemical properties that dictate its behavior in solution.

The cyano group is a key functional moiety, serving as a versatile precursor for a variety of chemical transformations, including hydrolysis to carboxamides, reduction to amines, and nucleophilic substitutions.[1] Understanding the solubility of this compound is paramount for its practical application. In drug development and organic synthesis, solubility data governs critical process parameters such as:

-

Reaction Solvent Selection: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Crystallization and Purification: Designing efficient processes for isolating the final product with high purity.

-

Formulation Development: Creating stable and bioavailable drug delivery systems.

This guide provides the theoretical and practical framework for addressing these challenges.

Physicochemical Properties of this compound

A thorough understanding of a solute's intrinsic properties is the first step in predicting and explaining its solubility behavior. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇N | [2] |

| Molecular Weight | 153.18 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 35.5 - 38 °C | |

| Boiling Point | ~299 °C | [3] |

| Polarity | Moderately polar due to the cyano group dipole | [1] |

The molecule's structure is dominated by the large, aromatic naphthalene rings, which are non-polar. However, the electronegative nitrogen atom in the cyano group introduces a significant dipole moment, rendering the molecule moderately polar.[1] This dual character is central to its solubility profile.

Fundamentals of Solubility: A Theoretical Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction. This concept is governed by the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

For this compound, the key interactions are:

-

π-π Stacking: The aromatic naphthalene rings can interact favorably with other aromatic solvents (e.g., toluene, benzene).

-

Dipole-Dipole Interactions: The polar cyano group can interact with polar solvents (e.g., acetone, ethyl acetate).

-

Van der Waals Forces: These London dispersion forces are present in all interactions and are significant due to the molecule's large surface area.

This compound does not have hydrogen bond donor capabilities, which limits its solubility in highly protic solvents like water, but it can act as a hydrogen bond acceptor. Its solubility will be highest in solvents that can effectively engage with both its non-polar aromatic portion and its polar nitrile group.

Qualitative Solubility Profile

Based on available literature, this compound exhibits the following general solubility characteristics:

-

Soluble in: Non-polar organic solvents like hexane and chloroform, and moderately polar solvents such as methanol, ethanol, and acetone.[1][4]

The solubility in any given solvent is also highly dependent on temperature. For most solid-liquid systems, solubility increases with temperature, a principle that is fundamental to crystallization processes.[4]

Experimental Determination of Solubility: A Validated Protocol

To obtain the precise, quantitative data necessary for process development, an experimental approach is essential. The most common and reliable method for determining the solubility of a solid in a liquid is the isothermal equilibrium shake-flask method . This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

The protocol described below is a self-validating system designed for accuracy and reproducibility.

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant, precise temperature (e.g., using a thermostated water bath) is the most critical variable to control.

-

Equilibrium Achievement: The system must reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This is why a sufficient equilibration time (typically 24-48 hours) with continuous agitation is necessary. Verifying equilibrium by taking measurements at different time points (e.g., 24h and 36h) is crucial; if the concentration does not change, equilibrium is assumed.

-

Solid Phase Analysis: After equilibration, the remaining solid should be analyzed (e.g., by DSC or XRD) to ensure it has not undergone a phase or polymorphic transformation, which would alter the solubility.

-

Accurate Quantification: A validated analytical method (e.g., HPLC, UV-Vis Spectroscopy, or GC) is required to accurately measure the concentration of the solute in the saturated solution. A calibration curve with known standards must be prepared.

Step-by-Step Experimental Workflow

-

Preparation:

-

Add an excess amount of this compound solid to a series of sealed vials. Rationale: Using excess solid ensures that the solution reaches saturation.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Place the vials in a calibrated, thermostated shaker bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the vials for a sufficient time (e.g., 36 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Stop agitation and allow the vials to rest in the bath for at least 2 hours. Rationale: This allows the excess solid to settle, preventing contamination of the liquid sample.

-

Carefully withdraw a sample from the clear supernatant using a pre-heated syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). Rationale: Pre-heating the syringe to the experimental temperature prevents premature crystallization of the solute upon sampling.

-

-

Analysis:

-

Immediately dilute the sampled solution gravimetrically with a known mass of mobile phase or a suitable solvent. Rationale: Gravimetric dilution is more accurate than volumetric dilution, as it is independent of temperature.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Expression:

-

Express the solubility in desired units, most commonly as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.

-

Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Isothermal shake-flask method workflow.

Thermodynamic Modeling

Once experimental data is obtained, thermodynamic models such as the Apelblat equation, the Wilson model, or the NRTL model can be used to correlate the data. These models are invaluable for interpolating solubility at temperatures not experimentally tested and for calculating thermodynamic properties of the solution process, such as the dissolution enthalpy, entropy, and Gibbs free energy. A detailed discussion of these models is beyond the scope of this introductory guide, but they represent the next step in leveraging experimental data for process optimization.

Conclusion

This compound is a key chemical intermediate whose utility in synthesis and manufacturing is directly linked to its solubility characteristics. This guide has established the theoretical basis for its solubility, outlined its known qualitative behavior, and, most importantly, provided a robust, detailed experimental protocol for researchers to generate high-quality, quantitative solubility data. By adhering to the principles of precise temperature control, confirmed equilibrium, and validated analytical techniques, professionals in the field can confidently determine the solubility of this compound in any solvent system, enabling efficient and reliable process design, optimization, and formulation.

References

-

PubChem. 1-Naphthalenecarbonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Stenutz, R. This compound. Internet Database of Molecular Properties. Available at: [Link]

-

Solubility of Things. 1-Cyanonaphthalene. Available at: [Link]

- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated.

-

Stenutz, R. This compound. Available at: [Link]

Sources

The Synthesis of 1-Naphthonitrile from 1-Bromonaphthalene: A Senior Application Scientist's In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of a Key Naphthalene Derivative

1-Naphthonitrile, a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, presents a unique synthetic challenge. The introduction of the nitrile functionality onto the naphthalene core opens a gateway to a diverse array of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and the formation of complex heterocyclic systems. This guide provides a comprehensive technical overview of the primary synthetic routes from 1-bromonaphthalene, with a focus on the classic Rosenmund-von Braun reaction and modern palladium-catalyzed cyanation methodologies. As your Senior Application Scientist, my objective is to not only present protocols but to delve into the underlying principles, enabling you to make informed decisions in your synthetic endeavors.

Section 1: The Enduring Classic: The Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction, a cornerstone of nitrile synthesis from aryl halides, has been a reliable method for decades.[1][2] It involves the displacement of a halogen with a cyanide moiety, typically using a copper(I) cyanide salt at elevated temperatures.[3]

Mechanistic Insights: A Copper-Mediated Nucleophilic Aromatic Substitution

The reaction is believed to proceed through a copper-mediated nucleophilic aromatic substitution pathway. The precise mechanism can be complex and is thought to involve the formation of a Cu(III) species via oxidative addition of the aryl halide to a copper(I) complex.[4] This is followed by reductive elimination to yield the desired aryl nitrile. The use of a polar, high-boiling solvent like pyridine or DMF is crucial to facilitate the reaction and solubilize the copper salts.[4]

Caption: Proposed mechanism of the Rosenmund-von Braun reaction.

A Field-Proven Protocol

The following protocol is adapted from a well-established procedure and has been demonstrated to provide good to excellent yields of this compound.

Table 1: Reaction Parameters for the Rosenmund-von Braun Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 1-Bromonaphthalene | [5] |

| Reagent | Copper(I) Cyanide (CuCN) | [5] |

| Solvent | Pyridine | [5] |

| Temperature | 215-225 °C | [5] |

| Reaction Time | 15 hours | [5] |

| Typical Yield | 82-90% | [5] |

Experimental Protocol:

-

Reaction Setup: In a dry 200-mL flask equipped with a reflux condenser and a calcium chloride tube, add 66 g (0.32 mole) of 1-bromonaphthalene, 35 g (0.39 mole) of dry, powdered cuprous cyanide, and 30 mL of dry pyridine.[5]

-

Heating: Heat the mixture in a Wood's metal bath or a suitable high-temperature heating mantle to 215–225 °C for 15 hours. The solution will become a dark brown.[5]

-

Work-up: While still hot (around 100 °C), carefully pour the reaction mixture into a flask containing 150 mL of concentrated aqueous ammonia and 150 mL of water. Add approximately 140 mL of benzene and shake vigorously until all solid lumps have disintegrated.[5]

-

Extraction: After cooling to room temperature, add 100 mL of ether and filter the mixture. Separate the aqueous layer in a separatory funnel. Wash the organic layer successively with four 100-mL portions of dilute aqueous ammonia, two 100-mL portions of 6 N hydrochloric acid, two 100-mL portions of water, and finally with two 100-mL portions of saturated sodium chloride solution.[5]

-

Purification: Remove the ether and benzene by distillation. Distill the residue under reduced pressure to obtain colorless this compound.[5]

Section 2: The Modern Approach: Palladium-Catalyzed Cyanation

The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and the cyanation of aryl halides is no exception.[6] These methods often proceed under milder conditions, exhibit greater functional group tolerance, and can be more efficient than their classical counterparts.[7][8]

The Catalytic Cycle: A Symphony of Oxidative Addition and Reductive Elimination

The generally accepted mechanism for palladium-catalyzed cyanation involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This is followed by a transmetalation step where the cyanide anion from a cyanide source displaces the halide on the palladium center. The cycle concludes with the reductive elimination of the aryl nitrile product, regenerating the active palladium(0) catalyst.[9][10][11]

Caption: General catalytic cycle for palladium-catalyzed cyanation.

A Versatile and Evolving Methodology

A key advantage of palladium-catalyzed methods is the ability to tune the reaction's reactivity and selectivity through the choice of catalyst, ligands, and cyanide source.

Table 2: Comparison of Palladium-Catalyzed Cyanation Conditions for Aryl Halides

| Catalyst/Ligand System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / dppf | Zn(CN)₂ | DMAC | 110 | up to 98 | [12] |

| Pd/C / dppf | Zn(CN)₂ | DMAC | 110 | up to 98 | [12] |

| [(allyl)PdCl]₂ / DPEphos | K₄[Fe(CN)₆] | MeCN/H₂O | 75 | High | [13] |

| Pd(OAc)₂ (ligand-free) | K₄[Fe(CN)₆] | DMAC | 120 | 83-96 | [14] |

| Palladacycle precatalyst / XPhos | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | 100 | High | [6] |

Illustrative Protocol (General):

-

Reaction Setup: To a reaction vessel, add the palladium catalyst, ligand, and cyanide source. The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).

-

Reagent Addition: The 1-bromonaphthalene and the degassed solvent are added via syringe.

-

Heating and Monitoring: The reaction mixture is heated to the specified temperature and monitored by an appropriate analytical technique (e.g., TLC, GC, or LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with an aqueous solution to remove inorganic salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or distillation.

Section 3: Method Selection: A Comparative Analysis

The choice between the Rosenmund-von Braun reaction and a palladium-catalyzed approach depends on several factors, including the scale of the reaction, the presence of other functional groups, and available laboratory resources.

Table 3: Comparison of Rosenmund-von Braun and Palladium-Catalyzed Cyanation

| Feature | Rosenmund-von Braun Reaction | Palladium-Catalyzed Cyanation |

| Reaction Conditions | Harsh (High temperatures) | Generally Milder |

| Functional Group Tolerance | Limited | Broad |

| Reagents | Stoichiometric CuCN | Catalytic Palladium, Ligands |

| Cyanide Source | CuCN | Various (Zn(CN)₂, KCN, K₄[Fe(CN)₆]) |

| Safety | High toxicity of CuCN | Toxicity of cyanide source and catalyst |

| Cost | Potentially lower reagent cost | Higher catalyst and ligand cost |

| Scalability | Established for large scale | Can be challenging to scale up |

Section 4: Safety: A Paramount Consideration

The synthesis of this compound involves the use of highly toxic cyanide compounds.[15] Strict adherence to safety protocols is non-negotiable.

4.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Fume Hood: All manipulations of cyanide salts and reaction setups must be conducted in a certified chemical fume hood.[16]

-

Gloving: Double gloving with nitrile gloves is mandatory.[2]

-

Eye Protection: Chemical splash goggles and a face shield are required.[15]

-

Lab Coat: A flame-resistant lab coat must be worn.

4.2. Handling and Storage of Cyanides

-

Storage: Cyanide salts must be stored in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.[16]

-

Weighing: Weighing of solid cyanides should be performed within the fume hood.

-

Quenching: Reactions containing cyanide must be quenched carefully. A common method involves the addition of an oxidizing agent like bleach (sodium hypochlorite) under basic conditions to convert cyanide to the less toxic cyanate. This should be done in the fume hood with extreme caution.[17]

4.3. Emergency Procedures

-

Exposure: In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[15] For inhalation, move the individual to fresh air and seek immediate medical attention.[2]

-

Spills: Small spills inside a fume hood can be treated with a bleach solution. For larger spills, evacuate the area and contact emergency services.[18]

Section 5: Characterization of this compound

Confirmation of the successful synthesis of this compound is achieved through standard analytical techniques.

Table 4: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Aromatic protons in the range of 7.5-8.2 ppm. |

| ¹³C NMR | Nitrile carbon signal around 118 ppm. Aromatic carbons in the range of 110-135 ppm. |

| IR Spectroscopy | Characteristic strong C≡N stretching vibration around 2225 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 153.19. |

Conclusion: Empowering Your Synthetic Strategy

The synthesis of this compound from 1-bromonaphthalene offers a choice between a robust, classical method and a versatile, modern catalytic approach. The Rosenmund-von Braun reaction, while requiring harsh conditions, remains a reliable and high-yielding procedure. Palladium-catalyzed cyanation, on the other hand, provides a milder and more functional group-tolerant alternative, with the potential for higher efficiency through catalyst and ligand optimization. A thorough understanding of the mechanisms, protocols, and, most importantly, the safety considerations detailed in this guide will empower you to select and execute the most appropriate synthetic strategy for your research and development needs.

References

-

Newman, M. S. α-NAPHTHONITRILE. Org. Synth.1941 , 21, 89. DOI: 10.15227/orgsyn.021.0089. [Link]

-

Rosenmund-von Braun Reaction - Organic Chemistry Portal. [Link]

-

Oxidative Addition/Reductive Elimination - Chemistry LibreTexts. [Link]

-

Download Cyanides SOP Template - Boston University. [Link]

-

Suzuki reaction - Wikipedia. [Link]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. [Link]

-

Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF - ResearchGate. [Link]

-

Chapter 1 - Shodhganga. [Link]

-

oxidative addition and palladium coupling - csbsju. [Link]

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. [Link]

-

Rosenmund-von Braun Reaction - SynArchive. [Link]

-

Rosenmund–von Braun reaction - Wikipedia. [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) - YouTube. [Link]

-

Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. [Link]

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - NIH. [Link]

-

Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. [Link]

-

Copper-catalysed asymmetric radical cyanation - Nature. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

-

Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants - MDPI. [Link]

-

Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds Date - Louisiana State University Health Sciences Center New Orleans. [Link]

-

GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. [Link]

-

Cyanide Salts - Environmental Health and Safety - Dartmouth. [Link]

-

Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds | Organic Letters. [Link]

-

Development of Pd/C-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. [Link]

-

Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts - The University of Liverpool Repository. [Link]

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]

-

Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols - Organic Chemistry Portal. [Link]

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. ehs.yale.edu [ehs.yale.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]

- 5. Enantioconvergent Cross-Nucleophile Coupling: Copper-Catalyzed Deborylative Cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. oxidative addition and palladium coupling [employees.csbsju.edu]

- 12. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 13. Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols [organic-chemistry.org]

- 14. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 15. lsuhsc.edu [lsuhsc.edu]

- 16. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 17. bu.edu [bu.edu]

- 18. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

An In-Depth Technical Guide to the Sandmeyer Reaction: Mechanism and Synthesis of 1-Naphthonitrile

Introduction: The Enduring Utility of the Sandmeyer Reaction

First discovered by Swiss chemist Traugott Sandmeyer in 1884, the Sandmeyer reaction remains a cornerstone of synthetic organic chemistry, providing a robust method for the substitution of an aromatic amino group via the formation of a diazonium salt.[1][2] This transformation is a powerful example of a radical-nucleophilic aromatic substitution (SRNAr) and is instrumental in creating substitution patterns that are often difficult to achieve through direct electrophilic aromatic substitution.[3]

Among its many applications, the cyanation of aryl diazonium salts to form aryl nitriles is particularly valuable.[1][4] Aryl nitriles, such as 1-Naphthonitrile, are critical intermediates in the synthesis of pharmaceuticals, dyes, and other high-value organic compounds. This guide offers an in-depth exploration of the Sandmeyer reaction, focusing specifically on the synthesis of this compound. We will dissect the core mechanism, from the initial diazotization of 1-naphthylamine to the final copper-catalyzed cyanation, and provide a validated, step-by-step protocol grounded in established chemical principles.

Part 1: The Foundational Chemistry: Diazotization of 1-Naphthylamine

The journey to this compound begins not with the Sandmeyer reaction itself, but with a critical preparatory step: the conversion of a primary aromatic amine (1-naphthylamine) into a 1-naphthalenediazonium salt.[5][6] This transformation is known as diazotization.[7] The diazonium group (-N₂⁺) is an excellent leaving group, making the resulting salt a highly versatile intermediate for subsequent nucleophilic substitution.

Mechanism of Diazotization

The diazotization process is typically conducted at low temperatures (0–5 °C) and involves the reaction of the primary amine with nitrous acid (HNO₂).[8] Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[6][9]

The mechanism proceeds as follows:

-

Formation of the Nitrosonium Ion: The mineral acid protonates the nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[7][10]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-naphthylamine attacks the nitrosonium ion, forming an N-N bond.[10]

-

Proton Transfers and Dehydration: A series of proton transfers, followed by the elimination of a water molecule, leads to the formation of the stable 1-naphthalenediazonium cation, which possesses a nitrogen-nitrogen triple bond.[7][10]

The stability of arenediazonium salts at low temperatures is attributed to the resonance delocalization of the positive charge across the aromatic ring and the two nitrogen atoms.[8]

Caption: The diazotization of 1-naphthylamine to its diazonium salt.

Critical Experimental Parameters

-

Temperature Control: This is the most critical factor. Arenediazonium salts are thermally unstable.[11] Temperatures must be strictly maintained between 0 and 5 °C to prevent decomposition of the salt, which would lead to the formation of unwanted phenol byproducts and significantly lower the yield.[8][11]

-

Acidity: The reaction is run in the presence of excess mineral acid to ensure the complete formation of nitrous acid and to prevent the newly formed diazonium salt from coupling with unreacted 1-naphthylamine, which can form undesirable azo compounds.

Part 2: The Core Transformation: The Sandmeyer Cyanation Mechanism

With the 1-naphthalenediazonium salt prepared, the core Sandmeyer reaction can proceed. This involves the copper(I) cyanide (CuCN) catalyzed replacement of the diazonium group with a cyanide nucleophile. The reaction is widely understood to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway.[1][12]

The catalytic cycle is initiated by a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[3][13][14]

-

Single Electron Transfer (SET): The Cu(I) species donates an electron to the 1-naphthalenediazonium cation. This reduces the diazonium salt to a diazo radical and oxidizes the catalyst to a copper(II) species.[3][4][14]

-

Dediazoniation (Loss of N₂): The highly unstable diazo radical spontaneously and irreversibly decomposes, releasing a molecule of dinitrogen gas (N₂), a thermodynamically very stable molecule. This step generates a highly reactive 1-naphthyl radical (Ar•).[3][13]

-

Radical Capture and Catalyst Regeneration: The 1-naphthyl radical abstracts a cyanide ligand from the copper(II) cyanide complex. This forms the final product, this compound (Ar-CN), and regenerates the active copper(I) catalyst, allowing the cycle to continue.[1][13]

The detection of biaryl byproducts (e.g., binaphthyl) in some Sandmeyer reactions lends strong support to the existence of a free aryl radical intermediate.[1][12]

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure

Part A: Diazotization of 1-Naphthylamine [11]1. In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 14.3 g (0.10 mol) of 1-naphthylamine, 100 mL of water, and 30 mL of concentrated hydrochloric acid. 2. Stir the mixture to form a fine slurry of the amine hydrochloride salt. 3. Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. 4. In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 25 mL of water. 5. Slowly add the sodium nitrite solution dropwise to the cold amine slurry over 30 minutes. Crucially, ensure the internal temperature does not rise above 5 °C. 6. After the addition is complete, stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.

Part B: Sandmeyer Reaction (Cyanation) [11]1. In a separate 1 L flask, prepare a solution by dissolving 11.2 g (0.125 mol) of copper(I) cyanide and 6.5 g (0.133 mol) of sodium cyanide in 100 mL of water. 2. With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the copper(I) cyanide solution. Effervescence (release of N₂ gas) should be observed. 3. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently in a water bath to 50–60 °C for 1 hour to ensure the reaction goes to completion.

Part C: Work-up and Purification [11]1. Cool the reaction mixture to room temperature. 2. Transfer the mixture to a separatory funnel and extract the product with toluene (2 x 50 mL). 3. Combine the organic layers and wash with a dilute sodium hydroxide solution (50 mL) to remove any phenolic byproducts, followed by a wash with water (50 mL). 4. Dry the toluene extract over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation. 5. The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Part 4: Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Understanding the causality behind potential issues is key to effective troubleshooting.

| Issue | Potential Cause(s) | Corrective Action / Prevention |

| Low Overall Yield | Diazonium salt decomposition: Temperature during diazotization or the Sandmeyer addition exceeded 5-10 °C. [11] | Maintain strict temperature control with an efficient ice-salt bath. Add reagents slowly and monitor the internal thermometer closely. |

| Incomplete reaction: Insufficient heating during the final stage of the Sandmeyer reaction. | Ensure the mixture is heated to 50-60 °C for the specified time after the initial effervescence subsides. | |

| Significant Phenol Byproduct | The diazonium salt reacted with water instead of the cyanide complex. This is exacerbated by higher temperatures. [1] | The primary solution is rigorous temperature control. Ensure the diazonium salt is used promptly after preparation. |

| Formation of Azo Dyes (Colored Impurities) | The diazonium salt (electrophile) coupled with unreacted 1-naphthylamine (nucleophile). | Ensure sufficient excess of mineral acid is used during diazotization to keep all amine protonated and non-nucleophilic. |

| Dark, Tarry Crude Product | Side reactions from aryl radicals, such as polymerization or formation of biaryl compounds. [12] | Ensure vigorous stirring during the addition of the diazonium salt to the CuCN solution to maintain homogeneity and promote the desired reaction pathway. |

Conclusion

The Sandmeyer reaction for the synthesis of this compound is a classic yet powerful illustration of mechanistic organic chemistry applied to practical synthesis. Its success hinges on a deep understanding of the two distinct phases: the low-temperature formation of an unstable diazonium salt intermediate, followed by a copper(I)-catalyzed radical-nucleophilic substitution. By carefully controlling key parameters—most notably temperature—and understanding the underlying radical mechanism, researchers can reliably leverage this reaction to produce high-purity aryl nitriles, which serve as invaluable building blocks in drug development and materials science.

References

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

GeeksforGeeks. (2023). Sandmeyer Reaction. Retrieved from [Link]

-

Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction. Retrieved from [Link]

-

Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Retrieved from [Link]

-

Cowdrey, W. A., & Davies, D. S. (1949). A study of the mechanism of the Sandmeyer reaction. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Zahoor, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Ridd, J. H., & Leis, J. (1979). Kinetics of acid and nucleophile catalysis of the diazotization of 1-naphthylamine. Canadian Journal of Chemistry. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

Careers360. (n.d.). Diazotization Reaction Mechanism - Detailed Information with FAQs. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

-

NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

CK-12 Foundation. (2023). Diazonium Salts. Retrieved from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 3. byjus.com [byjus.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. byjus.com [byjus.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. Diazotisation [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. jk-sci.com [jk-sci.com]

theoretical calculations of 1-Naphthonitrile electronic structure

An In-Depth Technical Guide to the Theoretical Calculation of 1-Naphthonitrile's Electronic Structure

Foreword: Decoding the Electronic Blueprint of this compound

This compound (1-CNN), a derivative of naphthalene with a nitrile functional group, presents a fascinating case study in molecular electronics and photophysics. As a polycyclic aromatic hydrocarbon (PAH) nitrile, its analogs have been identified in the interstellar medium, highlighting their stability and unique chemical properties under diverse conditions[1]. For researchers in materials science and drug development, understanding the electronic structure of 1-CNN is paramount. This structure dictates its reactivity, optical properties, and potential for intermolecular interactions, forming the basis for designing novel materials and therapeutic agents.

This guide eschews a conventional template, instead adopting a narrative that mirrors the scientific process itself. We will journey from foundational concepts to practical application, explaining not just how to perform the calculations but why specific choices are made. Our approach is grounded in the principles of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), powerful quantum chemical methods that balance computational cost with high accuracy for molecules of this class.

Chapter 1: The Computational Strategy: Selecting the Right Tools

The first and most critical step in any theoretical investigation is the selection of an appropriate computational methodology. The goal is to choose a model that accurately captures the physics of the system without incurring prohibitive computational expense.

The Case for Density Functional Theory (DFT)

For a molecule like this compound (C₁₁H₇N), which contains 19 atoms, solving the many-electron Schrödinger equation exactly is computationally intractable[2][3]. DFT provides an elegant and efficient alternative. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density—a much simpler quantity[3].

-

Expertise & Experience: While methods like Hartree-Fock (HF) are foundational, they neglect electron correlation, a crucial factor in accurately describing molecular properties. Post-HF methods can account for this but are computationally demanding. DFT, through its exchange-correlation functional, offers a pragmatic and effective way to include electron correlation, making it the workhorse of modern computational chemistry for organic molecules[3][4].

Choosing the Functional and Basis Set: A Balancing Act

The accuracy of a DFT calculation hinges on two key choices: the exchange-correlation functional and the basis set.

-

Functional Selection: The B3LYP hybrid functional is a widely adopted and validated choice for organic molecules. It combines the strengths of both HF theory and DFT, providing reliable results for geometries, vibrational frequencies, and electronic properties[5][6][7].

-

Basis Set Selection: A basis set is a set of mathematical functions used to build molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , represents a robust choice for this compound[8].

-

6-311G: A triple-zeta basis set, providing flexibility for valence electrons.

-

++: Adds diffuse functions on both heavy atoms and hydrogen, which are essential for describing the diffuse nature of electron density far from the nucleus, particularly in anions or excited states.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing greater accuracy for bonding descriptions.

-

Simulating Excited States with Time-Dependent DFT (TD-DFT)

To understand the optical properties of this compound, such as its UV-Vis absorption spectrum, we must investigate its electronically excited states. TD-DFT is an extension of DFT that provides an efficient method for calculating these states[5][9][10]. It allows for the prediction of vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands[10].

Chapter 2: Protocol for Ground-State Electronic Structure Analysis

This chapter provides a step-by-step workflow for calculating and analyzing the ground-state properties of this compound. This protocol is designed to be self-validating, where each step confirms the success of the previous one.

Workflow Diagram: Ground-State Analysis

Caption: Computational workflow for ground-state analysis of this compound.

Step 1: Geometry Optimization

Causality: The first step is to find the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This structure corresponds to the minimum on the potential energy surface[2]. All subsequent electronic property calculations are meaningful only when performed on this optimized structure.

Methodology:

-

Obtain an initial 3D structure for this compound. The PubChem database is a reliable source[11].

-

Perform a geometry optimization using the selected DFT method (B3LYP/6-311++G(d,p)).

-

The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined tolerance thresholds.

Step 2: Vibrational Frequency Calculation

Causality: This step serves two critical purposes. First, it validates that the optimized geometry is a true energy minimum. A true minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), and the geometry must be further optimized[9]. Second, the calculated frequencies can be compared with experimental IR and Raman spectra to assess the accuracy of the chosen theoretical model[8]. The NIST Chemistry WebBook provides experimental IR data for this compound[12].

Methodology:

-

Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Analyze the output to confirm that all calculated frequencies are real.

-

The output will also provide the predicted intensities for IR and Raman active modes, allowing for the theoretical generation of vibrational spectra.

Step 3: Frontier Molecular Orbital (FMO) Analysis

Causality: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals. The energy of the HOMO relates to the ability to donate an electron, while the LUMO's energy relates to the ability to accept an electron[13]. The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of molecular reactivity and kinetic stability. A small gap suggests the molecule is more polarizable and reactive[14].

Methodology:

-

From the converged ground-state calculation, extract the energies of the HOMO and LUMO.

-

Calculate the HOMO-LUMO gap: ΔE = ELUMO - EHOMO.

-

Visualize the 3D plots of the HOMO and LUMO to understand the distribution of electron density involved in potential electronic transitions and reactions[15].

Step 4: Molecular Electrostatic Potential (MEP) Mapping

Causality: The MEP is a 3D map of the electrostatic potential plotted onto the molecule's electron density surface. It is an invaluable tool for predicting reactivity towards electrophilic and nucleophilic attack[16][17].

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack.

-

Positive Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack.

Methodology:

-

Generate the MEP surface from the ground-state electron density.

-

Analyze the map to identify the most electron-rich and electron-poor sites. For this compound, the nitrogen atom of the nitrile group is expected to be a site of high negative potential, while the hydrogen atoms on the aromatic rings will be sites of positive potential.

Chapter 3: Protocol for Excited-State and Spectral Analysis

This chapter details the TD-DFT protocol for investigating the electronic transitions that give rise to the UV-Vis absorption spectrum of this compound.

Workflow Diagram: Excited-State Analysis

Caption: Computational workflow for excited-state and UV-Vis spectral analysis.

Methodology:

-